molecular formula C9H7ClF2O2 B13168086 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid

3-(2-Chlorophenyl)-2,2-difluoropropanoic acid

Cat. No.: B13168086
M. Wt: 220.60 g/mol
InChI Key: JHTLIFGLVJHKGO-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid typically involves the introduction of the chlorophenyl group and the difluoropropanoic acid moiety through a series of chemical reactions. One common method involves the reaction of 2-chlorobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

3-(2-Chlorophenyl)-2,2-difluoropropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)propanoic acid: Similar structure but lacks the fluorine atoms.

    2,2-Difluoropropanoic acid: Lacks the chlorophenyl group.

    3-(2-Fluorophenyl)-2,2-difluoropropanoic acid: Similar structure but with a fluorine atom instead of chlorine on the phenyl ring.

Uniqueness

3-(2-Chlorophenyl)-2,2-difluoropropanoic acid is unique due to the presence of both the chlorophenyl group and the difluoropropanoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

3-(2-chlorophenyl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C9H7ClF2O2/c10-7-4-2-1-3-6(7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

JHTLIFGLVJHKGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)(F)F)Cl

Origin of Product

United States

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